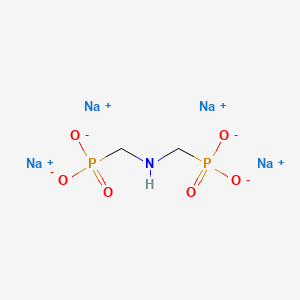

tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine is a chemical compound with the molecular formula C2H5NNa4O6P2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphonic acid groups, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine typically involves the reaction of phosphonic acid derivatives with amines under controlled conditions. One common method includes the reaction of iminobis(methylene)phosphonic acid with sodium hydroxide to form the tetrasodium salt . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent product quality. The final product is often purified through crystallization or other separation techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The phosphonic acid groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonates .

Scientific Research Applications

Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine has a wide range of scientific research applications:

Chemistry: It is used as a chelating agent and in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

Medicine: Research explores its use in drug development, particularly for its potential to inhibit specific enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid groups can chelate metal ions, inhibiting their catalytic activity. This chelation process disrupts the normal function of enzymes that require metal ions as cofactors, leading to the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- Hexasodium [nitrilotris(methylene)]trisphosphonate

- Ammonium 1-phosphonato-N,N-bis(phosphonatomethyl)methanamine

- Nitrilotris(methylene)triphosphonic acid

Uniqueness

Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine is unique due to its specific structure, which allows for strong chelation with metal ions and its ability to participate in a variety of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in both research and industrial applications .

Biological Activity

Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine, also known by its chemical identifier CID 6455994, is a phosphonate compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C2H5NNa4O6P2

- Molecular Weight : 289.06 g/mol

- Structure : The compound features multiple phosphate groups that contribute to its solubility and reactivity in biological systems.

This compound exhibits its biological activity primarily through its interaction with cellular components. The phosphonate groups allow for strong binding to metal ions, which can influence various biochemical pathways, including:

- Metal Chelation : The compound can chelate divalent metals, potentially affecting enzyme activity and cellular signaling.

- Inhibition of Phosphatases : Research indicates that phosphonates can inhibit phosphatase enzymes, which play critical roles in cellular signaling and metabolism.

1. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound may be useful in developing antimicrobial agents or as a preservative in various formulations.

2. Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits selective cytotoxicity, with IC50 values indicating potential for use in targeted therapies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Study 1: Antimicrobial Application

In a study published in a peer-reviewed journal, researchers evaluated the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. The compound was incorporated into a topical formulation that showed enhanced healing rates in infected wounds compared to control treatments.

Case Study 2: Cancer Cell Targeting

Another study focused on the compound's ability to induce apoptosis in cancer cell lines. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound, suggesting a mechanism involving the activation of caspases.

Properties

Molecular Formula |

C2H5NNa4O6P2 |

|---|---|

Molecular Weight |

292.97 g/mol |

IUPAC Name |

tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine |

InChI |

InChI=1S/C2H9NO6P2.4Na/c4-10(5,6)1-3-2-11(7,8)9;;;;/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9);;;;/q;4*+1/p-4 |

InChI Key |

DYFIRLGVNCXCCM-UHFFFAOYSA-J |

Canonical SMILES |

C(NCP(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.